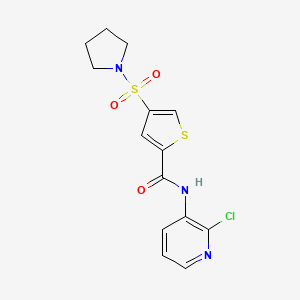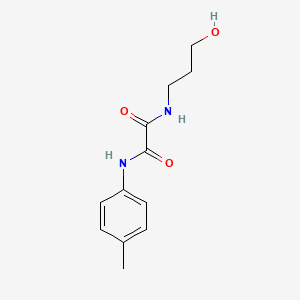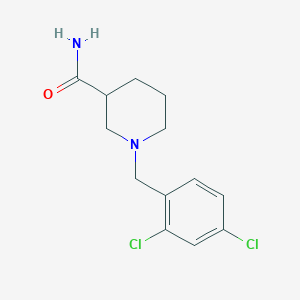![molecular formula C19H15N5O2 B5205353 N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5205353.png)
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide, also known as PFTBA, is a compound that has been widely studied for its potential use in scientific research. This compound has shown promise in a variety of applications, including its use as a tool for investigating the mechanisms of various biological processes.
Mécanisme D'action
The mechanism of action of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide is not fully understood, but it is believed to act as a competitive inhibitor of certain enzymes. This compound has been shown to bind to the active site of enzymes, preventing the substrate from binding and inhibiting enzyme activity.
Biochemical and Physiological Effects:
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide has been shown to have a number of biochemical and physiological effects. In studies of protein-protein interactions, N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide has been shown to disrupt the binding of proteins to their partners, leading to changes in protein function. This compound has also been shown to affect enzyme activity, leading to changes in metabolic pathways and cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide in lab experiments is its high specificity for certain enzymes and proteins. This compound has been shown to bind selectively to certain targets, making it a useful tool for investigating specific biochemical processes. However, one limitation of using N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide is its potential toxicity. This compound has been shown to be toxic at high concentrations, which can limit its use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of new probes based on the structure of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide. These probes could be used to investigate a wide range of biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways. Another area of interest is the development of new methods for synthesizing N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide and related compounds, which could make these compounds more widely available for use in research. Finally, there is a need for further studies on the toxicity of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide and related compounds, in order to better understand their potential risks and limitations in experimental settings.
Méthodes De Synthèse
The synthesis of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide involves the reaction of 5-phenyl-2-furaldehyde with 4-(1H-tetrazol-1-yl)benzoyl chloride in the presence of a base. This reaction results in the formation of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide as a white crystalline solid.
Applications De Recherche Scientifique
N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide has been used in a variety of scientific research applications, including its use as a tool for investigating the mechanisms of various biological processes. One of the most promising applications of N-[(5-phenyl-2-furyl)methyl]-4-(1H-tetrazol-1-yl)benzamide is its use as a probe for studying protein-protein interactions. This compound has also been used in studies of protein folding and misfolding, as well as in studies of enzyme activity.
Propriétés
IUPAC Name |
N-[(5-phenylfuran-2-yl)methyl]-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-19(15-6-8-16(9-7-15)24-13-21-22-23-24)20-12-17-10-11-18(26-17)14-4-2-1-3-5-14/h1-11,13H,12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLWQJQKKBOXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-phenylfuran-2-yl)methyl]-4-(1H-tetrazol-1-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-methyl-1-[4-(4-methylphenoxy)butoxy]benzene](/img/structure/B5205299.png)
![2-{[(5-acetyl-3-thienyl)methyl]thio}-6-(2-thienyl)nicotinonitrile](/img/structure/B5205303.png)
![N-[5-(2-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5205310.png)
![propyl 2-[(2-methoxybenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205313.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5205328.png)
![ethyl [5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5205332.png)
![2-[(2-fluorobenzoyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5205340.png)
![2-ethoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205348.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide](/img/structure/B5205359.png)


